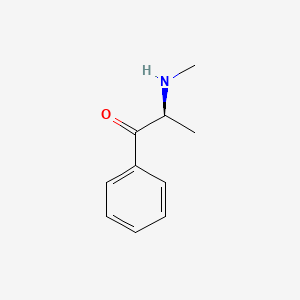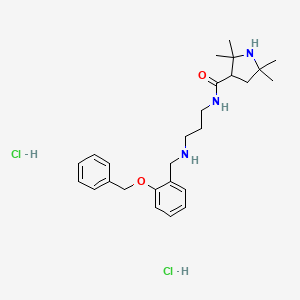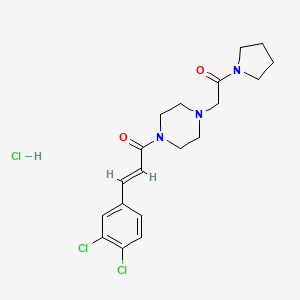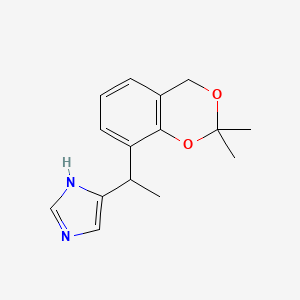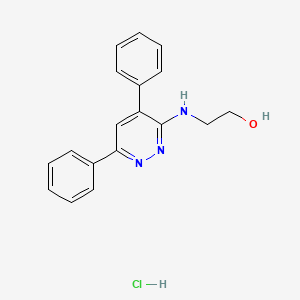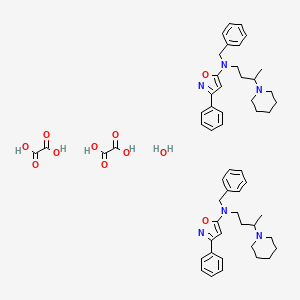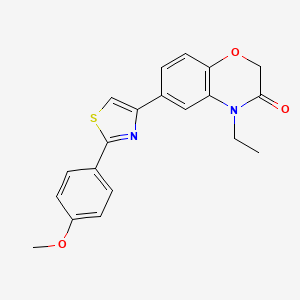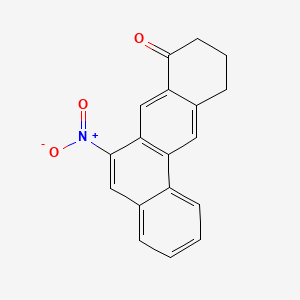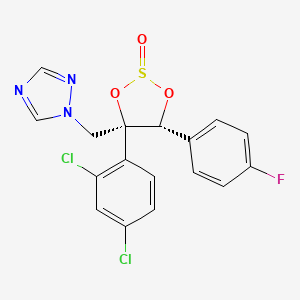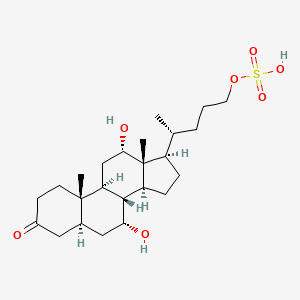
3-Ketopetromyzonol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ketopetromyzonol sulfate is a bile acid derivative primarily found in sea lampreys. It is a pheromonal compound that plays a significant role in the reproductive behavior of these aquatic creatures. The compound’s chemical structure is characterized by the presence of a ketone group and a sulfate ester, making it a unique molecule in the realm of pheromonal communication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ketopetromyzonol sulfate involves several steps, starting from the precursor bile acids. The key steps include hydroxylation, oxidation, and sulfation reactions. The hydroxylation of the bile acid precursor is typically carried out using specific enzymes or chemical reagents under controlled conditions. The oxidation step involves the conversion of hydroxyl groups to ketone groups, often using oxidizing agents such as potassium permanganate or chromium trioxide. Finally, the sulfation step is achieved by reacting the ketone intermediate with sulfur trioxide or chlorosulfonic acid to form the sulfate ester.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized application in scientific research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-Ketopetromyzonol sulfate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The sulfate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Sulfate esters with different nucleophiles.
Scientific Research Applications
3-Ketopetromyzonol sulfate has several scientific research applications, particularly in the fields of biology and chemistry:
Biology: It is used to study pheromonal communication in sea lampreys, providing insights into their reproductive behavior and neuroendocrine regulation.
Chemistry: The compound serves as a model for studying the synthesis and reactivity of bile acid derivatives.
Medicine: Research on this compound contributes to understanding hormonal regulation and potential therapeutic applications in reproductive health.
Industry: Although not widely used industrially, its study can inform the development of pheromone-based pest control methods.
Mechanism of Action
3-Ketopetromyzonol sulfate exerts its effects by modulating the hypothalamic-pituitary-gonadal (HPG) axis in sea lampreys. It binds to specific receptors in the olfactory system, triggering a cascade of neuroendocrine responses that influence reproductive behavior. The molecular targets include gonadotropin-releasing hormone (GnRH) neurons, which regulate the release of hormones essential for sexual maturation and reproduction.
Comparison with Similar Compounds
3-Ketopetromyzonol sulfate is unique among bile acid derivatives due to its specific role as a pheromone in sea lampreys. Similar compounds include:
Petromyzonol sulfate: Another bile acid derivative with pheromonal activity.
Petromyzosterol disulfate: A related compound with similar biological functions.
Petromyzonamine disulfate: Another bile acid derivative involved in pheromonal communication.
Compared to these compounds, this compound is distinguished by its specific chemical structure and its pronounced effect on the HPG axis in sea lampreys.
Properties
CAS No. |
435327-06-3 |
|---|---|
Molecular Formula |
C24H40O7S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
[(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentyl] hydrogen sulfate |
InChI |
InChI=1S/C24H40O7S/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26/h14-15,17-22,26-27H,4-13H2,1-3H3,(H,28,29,30)/t14-,15-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
InChI Key |
OAKDBNNISQJEJA-RTYFXBAISA-N |
Isomeric SMILES |
C[C@H](CCCOS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |
Canonical SMILES |
CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


